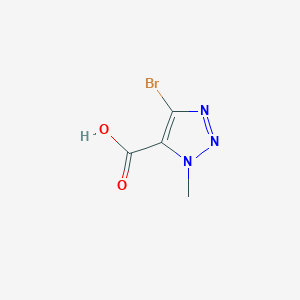

4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-3-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c1-8-2(4(9)10)3(5)6-7-8/h1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJJUEPHZZMYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391631-21-2 | |

| Record name | 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid, a valuable heterocyclic building block for pharmaceutical and materials science research. The narrative emphasizes the underlying chemical principles, explains the rationale behind procedural choices, and delivers detailed, field-tested protocols. This document is intended for an audience of researchers, chemists, and professionals in drug development who require a deep, practical understanding of this synthesis.

Introduction and Strategic Overview

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character, making it a privileged structure in drug design.[1] The target molecule, 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid, incorporates several key functionalities: a brominated position (C4) ideal for subsequent cross-coupling reactions, a carboxylic acid group (C5) for amide bond formation or other derivatizations, and a methylated nitrogen (N1) that modulates solubility and metabolic profile.

The synthesis detailed herein follows a logical and efficient two-part strategy:

-

Part I: Construction of the Triazole Core: Synthesis of the key intermediate, 1-methyl-1H-1,2,3-triazole-5-carboxylic acid, via a regioselective 1,3-dipolar cycloaddition reaction.

-

Part II: Regioselective Halogenation: Introduction of a bromine atom at the C4 position of the pre-formed triazole ring through electrophilic substitution.

This guide provides the scientific rationale for each step, ensuring that the protocols are not merely recipes but self-validating systems built on sound chemical principles.

Retrosynthetic Analysis and Workflow

A retrosynthetic approach reveals a clear path from the target molecule to commercially available starting materials. The C-Br bond is logically formed via electrophilic bromination of the C-H bond at the 4-position. The triazole core itself can be disconnected via a [3+2] cycloaddition, leading back to methyl azide and an alkyne bearing the carboxylate functionality.

Part I: Synthesis of the 1-Methyl-1H-1,2,3-triazole-5-carboxylic Acid Core

Principle and Mechanistic Insight

The formation of the 1,2,3-triazole ring is most effectively achieved through the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne.[2] A critical challenge in this step is controlling the regioselectivity when using unsymmetrical alkynes like ethyl propiolate. The thermal, uncatalyzed reaction often yields a mixture of 1,4- and 1,5-disubstituted regioisomers.

While copper(I) catalysis famously and reliably directs the reaction to the 1,4-isomer (the foundation of "Click Chemistry"), the synthesis of the 1,5-isomer requires a different approach.[3][4] Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the authoritative method for regioselectively generating 1,5-disubstituted 1,2,3-triazoles.[5] The mechanism is believed to involve the formation of a ruthenium acetylide intermediate that undergoes oxidative cyclization with the azide, followed by reductive elimination to yield the 1,5-triazole product.

This protocol will first form the ethyl ester of the target acid, which is then easily hydrolyzed in a subsequent saponification step.

Experimental Protocol 1.1: Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate

-

Warning: This procedure involves methyl azide, which is potentially explosive and should be handled with extreme caution in a well-ventilated fume hood behind a blast shield. It is often generated in situ or used as a solution.

-

Reactor Setup: To a dry, 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (Argon or Nitrogen), add the Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 2 mol%).

-

Solvent and Reagents: Add anhydrous, degassed toluene (40 mL). To this, add ethyl propiolate (1.0 eq, 10 mmol).

-

Azide Addition: Slowly add a solution of methyl azide in toluene (1.1 eq, 11 mmol) to the stirring mixture at room temperature over 10 minutes.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed.

-

Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate as a colorless oil or white solid.

Experimental Protocol 1.2: Saponification to 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid

-

Setup: Dissolve the purified ester from Protocol 1.1 (1.0 eq) in a mixture of ethanol (20 mL) and water (10 mL) in a round-bottom flask.

-

Hydrolysis: Add sodium hydroxide (1.5 eq) and stir the mixture at 60 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Acidification: Cool the mixture in an ice bath and carefully acidify to pH 2-3 with 2M hydrochloric acid. A white precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure 1-methyl-1H-1,2,3-triazole-5-carboxylic acid.

| Compound | Formula | MW ( g/mol ) | Expected Yield | Appearance |

| Intermediate Acid | C₄H₅N₃O₂ | 127.10 | 85-95% (from ester) | White solid |

Part II: Regioselective Bromination of the Triazole Ring

Principle and Mechanistic Insight

Electrophilic substitution on the 1,2,3-triazole ring is challenging. The ring is considered electron-deficient due to the presence of three nitrogen atoms, which deactivates it towards attack by electrophiles. This deactivation is further intensified by the strongly electron-withdrawing carboxylic acid group at the C5 position. The only available position for substitution is C4.

To overcome this high activation barrier, a potent electrophilic brominating agent is required. N-Bromosuccinimide (NBS) is a common choice for bromination, but its reactivity often needs to be enhanced, for example, by performing the reaction in a polar, acidic medium which can generate a more powerful electrophilic bromine species (Br⁺).[6] The mechanism involves the attack of the C4 carbon's pi-electrons on the electrophilic bromine, proceeding through a charged intermediate (a sigma complex) which is then deprotonated to restore aromaticity.

Experimental Protocol 2.1: Synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

-

Reactor Setup: In a 50 mL round-bottom flask protected from light, dissolve 1-methyl-1H-1,2,3-triazole-5-carboxylic acid (1.0 eq, 5 mmol) in acetonitrile (20 mL).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq, 5.25 mmol) in one portion.[6]

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 8-16 hours. Monitor the reaction by LC-MS for the formation of the product and consumption of the starting material.

-

Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (15 mL) to consume any unreacted bromine.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the final product as a white or off-white solid.

| Compound | Formula | MW ( g/mol ) | Expected Yield | Appearance |

| Final Product | C₄H₄BrN₃O₂ | 206.00 | 70-85% | White to off-white solid |

Safety Considerations

-

Methyl Azide: As previously stated, methyl azide is a toxic and potentially explosive compound. It should only be handled by trained personnel using appropriate safety measures, including a blast shield and effective ventilation. Whenever possible, use a commercially available solution or generate it in situ from less hazardous precursors.

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acids and Bases: Strong acids (HCl) and bases (NaOH) are corrosive. Handle with care and appropriate PPE. Acidification and neutralization steps can be exothermic.

Summary and Outlook

This guide has detailed a reliable and well-rationalized two-stage synthesis for 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. The strategy relies on a regioselective ruthenium-catalyzed cycloaddition to construct the 1,5-disubstituted triazole core, followed by a direct electrophilic bromination at the C4 position. The provided protocols are robust and scalable, offering a clear path for researchers to access this versatile chemical building block. The strategic placement of the bromo and carboxylic acid functionalities makes the final product an excellent substrate for diversification, enabling its use in the synthesis of complex molecules for drug discovery and materials science applications.

References

- Copper-catalyzed decarboxylative regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.Chemical Communications (RSC Publishing).

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles by Reusable AlCl3 Immobilized on γ-Al2O3. Taylor & Francis Online. Available at: [Link]

- Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles.Organic Chemistry Research.

- One step synthesis of 1,2,3-triazole carboxylic acids.Google Patents.

- Multi-component Synthesis of 1,2,3-Triazoles from Carboxylic Acids, 3-Bromoprop-1-yne and Azides Using Click Chemistry.Organic Chemistry Research.

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. Available at: [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health (NIH). Available at: [Link]

-

Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. The unique structural features of this molecule, combining the versatile 1,2,3-triazole core with a reactive bromine atom and a carboxylic acid moiety, position it as a valuable building block in medicinal chemistry and materials science.

Introduction: The Significance of Substituted Triazoles

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, often employed as a bioisostere for amide bonds, esters, and other functional groups.[1] This five-membered heterocycle is known for its chemical stability, hydrogen bonding capability, and dipole moment, which contribute to its favorable interactions with biological targets.[2] The introduction of a bromine atom at the 4-position and a carboxylic acid at the 5-position of the 1-methyl-1H-1,2,3-triazole core creates a multifunctional molecule with significant potential for chemical diversification and application in drug discovery.[3][4]

Physicochemical Properties

Detailed experimental data for 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is not extensively reported in publicly available literature. However, based on the properties of analogous structures, we can predict and estimate its key physicochemical characteristics.

| Property | Predicted/Estimated Value | Remarks |

| Molecular Formula | C₄H₄BrN₃O₂ | - |

| Molecular Weight | 222.00 g/mol | - |

| Melting Point | Expected to be a solid with a relatively high melting point, likely in the range of 150-200 °C. | The presence of the carboxylic acid allows for strong intermolecular hydrogen bonding, and the overall planar structure contributes to efficient crystal packing. For comparison, the related methyl-1H-1,2,4-triazole-3-carboxylate has a melting point of 196-199 °C. |

| pKa | Estimated to be in the range of 3-4. | The electron-withdrawing nature of the triazole ring and the adjacent bromine atom will increase the acidity of the carboxylic acid proton compared to a simple aliphatic carboxylic acid. Theoretical calculations are a viable method for obtaining a more precise prediction.[5] |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in nonpolar solvents like hexane and toluene. Solubility in water is expected to be pH-dependent, increasing significantly at basic pH due to the formation of the carboxylate salt. | The polar carboxylic acid group and the triazole ring will dominate the solubility profile. |

| Spectral Data (¹H NMR) | Predicted shifts (in DMSO-d₆): ~4.0-4.2 ppm (s, 3H, N-CH₃), ~13.0-14.0 ppm (br s, 1H, COOH). | The chemical shift of the N-methyl protons will be influenced by the electronic environment of the triazole ring. The carboxylic acid proton signal is expected to be broad and may exchange with residual water in the solvent. The spectrum of the related 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxaldehyde shows the N-methyl signal around 4.1 ppm.[6] |

| Spectral Data (¹³C NMR) | Predicted shifts (in DMSO-d₆): ~35-40 ppm (N-CH₃), ~120-130 ppm (C4-Br), ~140-150 ppm (C5-COOH), ~160-170 ppm (C=O). | The carbon attached to the bromine will be shifted downfield. The chemical shifts of the triazole ring carbons are sensitive to the substituent pattern.[7][8] |

Synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

A plausible synthetic route to the title compound can be adapted from general methods for the preparation of substituted triazole carboxylic acids. A potential pathway involves the carboxylation of a brominated triazole precursor.

Caption: Proposed synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid.

Experimental Protocol (Proposed)

This protocol is based on a general method for the synthesis of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids and would require optimization for this specific target molecule.[9]

Step 1: Bromination of 1-methyl-1H-1,2,3-triazole

-

To a solution of 1-methyl-1H-1,2,3-triazole in glacial acetic acid, add bromine dropwise at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield 4,5-dibromo-1-methyl-1H-1,2,3-triazole.

Step 2: Selective Monodebromination

-

Dissolve 4,5-dibromo-1-methyl-1H-1,2,3-triazole in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add one equivalent of n-butyllithium or isopropylmagnesium chloride-lithium chloride complex.

-

Stir the reaction at -78 °C for 1-2 hours.

-

Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).

-

Extract the product into an organic solvent, dry, and concentrate to obtain 4-bromo-1-methyl-1H-1,2,3-triazole.

Step 3: Carboxylation

-

Dissolve 4-bromo-1-methyl-1H-1,2,3-triazole in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add one equivalent of n-butyllithium or isopropylmagnesium chloride-lithium chloride complex dropwise.

-

After stirring for 1 hour at -78 °C, bubble dry carbon dioxide gas through the solution for 1-2 hours.

-

Allow the reaction to warm to room temperature and then quench with water.

-

Acidify the aqueous layer with dilute hydrochloric acid to a pH of 1-2 to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid.

Reactivity and Potential Applications in Drug Discovery

The presence of both a bromine atom and a carboxylic acid group on the triazole ring makes this compound a versatile intermediate for further chemical modifications.

Cross-Coupling Reactions

The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[10][11][12] This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, enabling the synthesis of diverse libraries of compounds for biological screening.[13]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid [stage0.myskinrecipes.com]

- 4. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 6. 4-bromo-1-methyl-1H-1,2,3-Triazole-5-carboxaldehyde(1402465-82-0) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. US20180029999A1 - Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid (CAS 1391631-21-2): A Versatile Building Block for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide has been compiled to provide a comprehensive overview of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. Due to the limited availability of published peer-reviewed data specific to this compound, this guide presents a scientifically grounded, theoretical framework based on established principles of organic chemistry and data from closely related analogues. It is intended to serve as a valuable resource for researchers by proposing synthetic routes, predicting spectroscopic data, and exploring potential applications.

Introduction: The Significance of Substituted 1,2,3-Triazoles

The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science.[1][2] Its prevalence is largely due to its remarkable chemical stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[3][4] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further solidified the importance of 1,2,3-triazoles by enabling their efficient and regioselective synthesis.[2]

4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is a structurally intriguing building block that combines several key functional elements: a stable 1,2,3-triazole core, a reactive bromine atom, and a versatile carboxylic acid handle. This unique combination offers multiple avenues for chemical elaboration, making it a potentially valuable intermediate for the synthesis of complex molecules with diverse biological activities and material properties. This guide will delve into the projected synthesis, spectroscopic characterization, reactivity, and potential applications of this promising, yet under-documented, chemical entity.

Proposed Synthesis

Synthetic Pathway

Caption: Proposed synthetic route to 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4,5-Dibromo-1-methyl-1H-1,2,3-triazole

This step is based on the known bromination of 1H-1,2,3-triazoles.[5]

-

To a solution of 1-methyl-1H-1,2,3-triazole (1 equivalent) in a suitable solvent such as water or an inert organic solvent, add a brominating agent such as bromine (2.2 equivalents) or N-bromosuccinimide (NBS) (2.2 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,5-dibromo-1-methyl-1H-1,2,3-triazole. Purification can be achieved by column chromatography or recrystallization.

Step 2: Regioselective Monodebromination to 4-Bromo-1-methyl-1H-1,2,3-triazole

This step utilizes a Grignard reagent for selective debromination, a method described in a patent for similar compounds.[6]

-

Dissolve 4,5-dibromo-1-methyl-1H-1,2,3-triazole (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.

-

Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl) (1.1 equivalents) in THF. The regioselectivity of this reaction is crucial and may require optimization.

-

Allow the reaction to stir at low temperature for a specified period, monitoring its progress by TLC or GC-MS.

-

Quench the reaction by the addition of a proton source, such as saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain 4-bromo-1-methyl-1H-1,2,3-triazole.

Step 3: Carboxylation to yield 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

This final step involves a metal-halogen exchange followed by quenching with carbon dioxide.[6]

-

Dissolve 4-bromo-1-methyl-1H-1,2,3-triazole (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Slowly add a solution of n-butyllithium (n-BuLi) or isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) (1.1 equivalents).

-

Stir the mixture at low temperature for 30-60 minutes to ensure complete metal-halogen exchange.

-

Bubble dry carbon dioxide gas through the reaction mixture or pour the mixture over crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

Acidify the reaction mixture with a dilute aqueous acid (e.g., 1 M HCl) to a pH of 2-3.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target compound. Further purification may be achieved by recrystallization.

Physicochemical and Spectroscopic Profile (Predicted)

The following properties are predicted based on the structure and data from analogous compounds.

| Property | Predicted Value | Justification |

| Molecular Formula | C₄H₄BrN₃O₂ | Based on the chemical structure. |

| Molecular Weight | 205.99 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small, crystalline organic acids. |

| Melting Point | > 150 °C | The presence of a carboxylic acid and the planar triazole ring would likely lead to a relatively high melting point due to strong intermolecular interactions. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water and nonpolar organic solvents. | The carboxylic acid group enhances polarity and solubility in polar solvents. |

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to be simple, showing a singlet for the N-methyl protons.

-

δ 3.8-4.2 ppm (s, 3H, N-CH₃): The chemical shift of the N-methyl group is influenced by the electron-withdrawing nature of the triazole ring. Values for similar N-methyl triazoles fall within this range.[7][8]

-

δ 10-13 ppm (br s, 1H, COOH): The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, which is characteristic.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide key information about the carbon skeleton.

-

δ ~35-40 ppm (N-CH₃): The N-methyl carbon will appear in the aliphatic region.

-

δ ~120-130 ppm (C4-Br): The carbon atom attached to the bromine is expected to be in this region. The chemical shift of triazole ring carbons can vary, with C5 of 1,4-disubstituted triazoles appearing around 120 ppm.[9]

-

δ ~140-150 ppm (C5-COOH): The carbon bearing the carboxylic acid group will be further downfield.

-

δ ~160-170 ppm (C=O): The carbonyl carbon of the carboxylic acid will be the most downfield signal.

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorptions for the carboxylic acid and the aromatic triazole ring.

-

2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, appearing as a very broad band.

-

1700-1750 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

1400-1600 cm⁻¹ (medium): C=N and C=C stretching vibrations of the triazole ring.

MS (Mass Spectrometry)

The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for bromine.

-

m/z ~206 and ~208: Molecular ion peaks corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes in an approximately 1:1 ratio.

-

Fragmentation: Loss of COOH (m/z ~161/163) and subsequent fragmentation of the triazole ring would be expected.

Chemical Reactivity and Synthetic Utility

The dual functionality of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid makes it a versatile synthetic intermediate.

Caption: Key reaction pathways for derivatization.

Reactions at the Bromine Substituent

The bromine atom at the C4 position of the triazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions.[10] This allows for the introduction of a wide range of substituents, significantly expanding the chemical space accessible from this building block.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a C-C bond, introducing aryl or heteroaryl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, provides access to alkynyl-substituted triazoles.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with primary or secondary amines.

-

Stille Coupling: Reaction with organostannanes offers another route to C-C bond formation.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the C5 position is a versatile functional handle for various transformations.

-

Esterification: Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst, will yield the corresponding esters.[11]

-

Amide Bond Formation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) will produce a diverse library of amides. This is a particularly important transformation in medicinal chemistry.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Potential Applications in Drug Discovery and Materials Science

The 1,2,3-triazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[2] The structural features of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid suggest its potential as a valuable building block for the development of novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The triazole core can act as a central scaffold, with the bromine and carboxylic acid functionalities serving as points for diversification to explore structure-activity relationships (SAR).

-

Linker Moiety: The linear and rigid nature of the 1,4,5-trisubstituted triazole can be exploited in the design of linkers for various applications, including PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).

-

Bioisosteric Replacement: The triazole ring is a well-established bioisostere of the amide bond, offering improved metabolic stability and pharmacokinetic properties.[3]

Given the wide range of biological activities associated with substituted 1,2,3-triazoles, derivatives of the title compound could be investigated for a variety of therapeutic areas, including:

In materials science, the rigid, planar structure of the triazole ring and its ability to participate in hydrogen bonding and π-stacking interactions make it an attractive component for the design of functional materials, such as polymers, dendrimers, and corrosion inhibitors.[3]

Conclusion

4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid, while not extensively documented in the scientific literature, represents a highly promising and versatile building block for chemical synthesis. Its projected synthetic accessibility and the orthogonal reactivity of its functional groups provide a rich platform for the creation of diverse and complex molecular architectures. This guide has provided a theoretical yet robust framework for understanding its synthesis, properties, and potential applications. It is hoped that this will inspire further research into this and related compounds, unlocking their full potential in drug discovery, materials science, and beyond.

References

- Rodios, N. A. (1985). 13C NMR Spectra of 1‐Amino‐1,2,3‐triazole Derivatives. 2—Identification of 4,5‐Unsymetrically Substituted 1‐(N,N‐Diaroyl)amino‐1,2,3‐triazotes. Magnetic Resonance in Chemistry, 23(7), 585–588.

- Alvarez, S. G., et al. (2012). A Simple 13C NMR Method for Assigning the Structure of 1,4- and 1,5-Disubstituted-1H-1,2,3-Triazoles. The Journal of Organic Chemistry, 77(17), 7543-7548.

- Kaur, R., et al. (2021). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry, 33(12), 2821-2835.

- Geronikaki, A., et al. (2020). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 187, 111927.

- Li, Y., et al. (2014). Oriented Synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid.

- Life Chemicals. (2020).

- Boll, E., et al. (2024). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. ChemBioChem, 25(10), e202400150.

- Kumar, H., et al. (2021). Various interactions of 1,2,3‐triazole, triazole pharmaceuticals and biologically active several fused 1,2,3‐triazoles. Journal of Heterocyclic Chemistry, 58(6), 1269-1290.

- Yin, J., et al. (2015). Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid.

- El Khadem, H. S., et al. (1968). The structure of the products of the reaction of diazomethane with alloxan. Journal of the Chemical Society C: Organic, 1845-1848.

- SpectraBase. (n.d.). 1,2,3-Triazole. Wiley-VCH GmbH.

- SpectraBase. (n.d.). 1H-1,2,3-triazole-4-carboxylic acid, 1-methyl-. Wiley-VCH GmbH.

- BenchChem. (2023). Reactivity of the Bromomethyl Group in Triazole Compounds: An In-depth Technical Guide. BenchChem.

- Karchava, A. V., et al. (2018). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank, 2018(4), M1022.

- Pokhodylo, N. T., et al. (2010). synthesis of 1-(r-phenyl)-5-(r-methyl)-1h- 1,2,3-triazole-4-carboxylic acids by a three-component reaction.

- Moorman, R. M., et al. (2014). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition.

- Khan, I., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2376-2386.

-

Echeverria, G. A., et al. (2015). 1H-[1][9][12]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H-1,2,3-triazoles. Journal of the Brazilian Chemical Society, 26(11), 2320-2331.

- Wang, Y., et al. (2007). Synthesis and characterization of 1,4- and 1,5-disubstituted 1,2,3-triazoles. Journal of Chemical Research, 2007(11), 641-644.

- Wang, X.-J., et al. (2006). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 8(16), 3453-3456.

- Bertelli, M., et al. (2002). One step synthesis of 1,2,3-triazole carboxylic acids.

- Al-Azmi, A., et al. (2005). Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). Journal of Chemical Research, 2005(1), 48-51.

- Gonnade, R. G., & Rajamohanan, P. R. (2011). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- Petukhov, P. A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8892.

- Wang, J., et al. (2020). Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

- Singh, S., et al. (2022).

- Asai, S., et al. (2016). Preparation of 4-((6BR,10AS)-3-methyl-2,3,6B,9,10, 10A-hexahydro-1H-pyrido[3',4':4,5]pyrrolo [1,2,3-de]quinoxalin-8-(7H)-yl)-1-(4-fluorophenyl)-1-butanone or a pharmaceutically acceptable salt thereof.

- Vuligonda, V., et al. (1998). Bicyclic heteroaromatic compounds with retinoid-like biological activity.

- Zhang, H., et al. (2020). Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

- United States Patent and Trademark Office. (n.d.).

- United States Patent and Trademark Office. (n.d.).

- Wang, Y., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry, 238, 114467.

- Chen, J., et al. (2007). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Journal of Chemical Research, 2007(1), 35-37.

- Kondo, S., et al. (2006). 1 2 4-triazole compound.

- Ainsworth, C. (1963). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses, 43, 92.

- Fagnou, K., & Lautens, M. (2003). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 80, 120.

- Matsumoto, K., et al. (2014). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. Journal of Oleo Science, 63(5), 539-544.

- Al-Hourani, B. J. (2023).

- Liu, F., et al. (2013). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1803.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US20180029999A1 - Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid - Google Patents [patents.google.com]

- 7. spectrabase.com [spectrabase.com]

- 8. d-nb.info [d-nb.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sci-hub.st [sci-hub.st]

Structure elucidation of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

An In-depth Technical Guide to the Structure Elucidation of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, multi-technique workflow for the structure elucidation of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid, a substituted heterocyclic compound with potential as a versatile building block in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present data, but to articulate the strategic rationale behind the analytical sequence, demonstrating how each piece of spectroscopic evidence corroborates the others to build an unassailable structural proof. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing novel small molecules.

Introduction and Strategic Overview

The 1,2,3-triazole moiety is a privileged scaffold in pharmaceutical sciences, valued for its metabolic stability, hydrogen bonding capabilities, and dipole moment.[1] The title compound, 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid, incorporates several key features: a halogen atom (Br) for potential cross-coupling reactions, a specific N-methylation pattern that dictates its electronic and steric properties, and a carboxylic acid group for amide coupling or salt formation.

Confirming the precise regiochemistry of this molecule is non-trivial. Was the methylation at N1, N2, or N3? Is the bromine at C4 and the carboxylic acid at C5, or vice-versa? Answering these questions requires a synergistic application of modern analytical techniques. Our elucidation strategy is designed as a logical cascade, where each step provides a new layer of evidence, culminating in a definitive structural assignment.

The workflow we will follow is outlined below. We begin with mass spectrometry to confirm the elemental composition, proceed to vibrational spectroscopy to identify functional groups, and then employ a suite of nuclear magnetic resonance experiments to map the precise connectivity of the molecular framework.

Caption: The key ³J HMBC correlation from the N1-methyl protons to C5, which unambiguously confirms the regiochemistry.

Summary of Expected NMR Data

| Technique | Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment | Key Correlation |

| ¹H NMR | ~4.1 - 4.4 | Singlet | 3H | N1-CH₃ | |

| >10 | Broad Singlet | 1H | -COOH | ||

| ¹³C NMR | ~35 - 40 | N1-CH₃ | |||

| ~120 - 125 | C4-Br | ||||

| ~140 - 145 | C5-COOH | ||||

| ~160 - 165 | -COOH | ||||

| HMBC | ¹H of N1-CH₃ correlates to ¹³C of C5 |

Final Structure Confirmation & Conclusion

The convergence of evidence from mass spectrometry, IR spectroscopy, and a suite of NMR experiments provides an undeniable proof of structure.

-

HRMS confirmed the elemental formula C₄H₄BrN₃O₂.

-

The isotopic pattern in the LRMS confirmed the presence of a single bromine atom. [2]3. IR Spectroscopy confirmed the presence of the carboxylic acid functional group. [3][4]4. ¹H and ¹³C NMR confirmed the presence of the methyl, carboxylic acid, and triazole ring components.

-

The crucial HMBC correlation between the methyl protons and the C5 carbon unambiguously established the 1-methyl, 4-bromo, 5-carboxylic acid substitution pattern.

Any alternative isomer is definitively ruled out by this comprehensive dataset. The elucidation is complete and self-consistent. This rigorous, multi-technique approach ensures the highest level of scientific integrity and is essential for advancing compounds in research and development pipelines.

Detailed Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Method: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode.

-

Calibration: Ensure the instrument is calibrated using a known standard immediately prior to analysis to ensure mass accuracy below 5 ppm.

-

Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and compare it to the theoretical mass calculated for C₄H₅BrN₃O₂⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a solid sample using either the KBr pellet method or by using an Attenuated Total Reflectance (ATR) accessory. For ATR, place a small amount of the solid powder directly onto the crystal.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment or clean ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Analysis: Process the resulting spectrum to identify the key absorption bands corresponding to the O-H, C=O, and other functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire a standard 1D proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

-

HMBC: Acquire a 2D gradient-selected HMBC spectrum. Optimize the evolution delay for long-range couplings (typically for J = 8-10 Hz).

-

Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the spectra to the residual solvent peak. Analyze the chemical shifts, multiplicities, and 2D correlations to assemble the structure.

References

-

American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available from: [Link]

-

SpectraBase. FTIR of 1H-1,2,4-Triazole-3-carboxylic acid, 5-(dichloromethyl)-1-(2,4-dichlorophenyl)-, methyl ester. Available from: [Link]

-

Khan, I., et al. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. National Institutes of Health (NIH). Available from: [Link]

-

Wang, Z. X., & Qin, H. L. Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. University of Science and Technology of China. Available from: [Link]

-

Sravya, G., et al. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. Available from: [Link]

-

SpectraBase. FTIR of 4-Methyl-2-phenyl-1,2,3-triazole-5-carboxylic acid. Available from: [Link]

-

Al-Amiery, A. A., et al. FTIR Spectrum for compound (12). 1 H-NMR spectrum of compound (11). ResearchGate. Available from: [Link]

-

Al-Masoudi, N. A. Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Zanco Journal of Pure and Applied Sciences. Available from: [Link]

-

Pagacz-Kostrzewa, M., et al. FTIR matrix isolation studies of thermal decomposition of 1,2,4-triazolyl-3-carboxylic acid. Journal of Molecular Structure. Available from: [Link]

- Google Patents. Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid.

-

Aly, M. M., et al. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. Available from: [Link]

-

Joźwiak, M., et al. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. National Institutes of Health (NIH). Available from: [Link]

-

Sperry, J., et al. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. National Institutes of Health (NIH). Available from: [Link]

-

Smith, G., et al. Molecular Co-Crystals of Carboxylic Acids. 23. The 1:1 Adducts of 3-Amino-1H-1,2,4-triazole with 5-Nitrosalicylic Acid and 3,5-Dinitrosalicylic Acid. ResearchGate. Available from: [Link]

-

Sperry, J., et al. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. ACS Publications. Available from: [Link]

-

Gilchrist, T. L., et al. Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

Gatilov, Y. V., et al. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Available from: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

-

Acta Crystallographica Section E. 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione. Available from: [Link]

-

Feriel, C., et al. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health (NIH). Available from: [Link]

-

Sainz-Díaz, C. I., et al. Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations. MDPI. Available from: [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

Sources

- 1. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. FTIR matrix isolation studies of thermal decomposition of 1,2,4-triazolyl-3-carboxylic acid [ouci.dntb.gov.ua]

The Versatile Reactivity of the C4-Bromine in 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid: A Technical Guide for Synthetic Chemists

Abstract

The 1,2,3-triazole motif is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and metabolic stability. The functionalization of the triazole core is pivotal for the development of novel molecular entities. This in-depth technical guide focuses on the reactivity of a key building block: 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. We will explore the strategic activation of the C4-bromine atom for a range of transformative cross-coupling and nucleophilic substitution reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and address potential challenges such as chemoselectivity and decarboxylation.

Introduction: The Strategic Importance of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

The 1,2,3-triazole ring system has emerged as a privileged scaffold in drug discovery, often serving as a bioisostere for amide bonds and participating in crucial binding interactions. The specific substitution pattern of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid offers a trifecta of synthetic handles: the readily displaceable bromine atom at the C4 position, the nucleophilic nitrogen of the triazole ring (in this case, methylated), and the versatile carboxylic acid group at the C5 position. This strategic arrangement allows for sequential and orthogonal functionalization, making it an invaluable precursor for the synthesis of complex, multi-substituted triazole derivatives.

The electron-withdrawing nature of the 1,2,3-triazole ring, further enhanced by the adjacent carboxylic acid, renders the C4-bromine atom susceptible to a variety of transformations. This guide will focus on the most impactful of these: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Electronic Landscape and Reactivity Profile

The reactivity of the C4-bromine atom is intrinsically linked to the electronic environment of the triazole ring. The presence of three nitrogen atoms makes the 1,2,3-triazole ring electron-deficient. This inherent electron deficiency is further amplified by the electron-withdrawing carboxylic acid group at the C5 position. This cumulative electron-withdrawing effect polarizes the C-Br bond, making the C4 carbon atom more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition by a palladium catalyst.

The N1-methyl group, while sterically small, can exert a modest electron-donating effect through hyperconjugation. However, this is generally outweighed by the powerful electron-withdrawing influence of the triazole ring and the carboxylic acid. Consequently, the C4-bromine atom is primed for a range of synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C4-bromo position of our target molecule is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-aryl structures.[1][2] The reaction of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid with a variety of boronic acids or their esters can be achieved under palladium catalysis.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is well-established. It commences with the oxidative addition of the bromo-triazole to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk tube, add 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ (2-3 equiv) or Cs₂CO₃ (2-3 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (argon or nitrogen) at a temperature ranging from 80 to 110 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 4 | 80-90 |

| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 8 | 75-85 |

| 4 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | CsF | Dioxane | 80 | 12 | 70-80 |

Note: Yields are based on analogous reactions reported in the literature and may vary.

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to introduce alkynyl moieties, which are valuable for further transformations via "click" chemistry or as precursors for other functional groups.[3][4] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: In a Schlenk tube, combine 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), a copper(I) salt like CuI (5-10 mol%), and a suitable ligand like PPh₃ (4-10 mol%).

-

Reagent and Solvent Addition: Add a degassed solvent, typically an amine base such as triethylamine or diisopropylethylamine, which also serves as the solvent. Then, add the terminal alkyne (1.2-1.5 equiv).

-

Reaction Execution: Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C for 2-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: Representative Sonogashira Couplings

| Entry | Alkyne | Pd Catalyst | Cu Salt | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | RT | 12 | 80-90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | 50 | 6 | 75-85 |

| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 40 | 8 | 70-80 |

| 4 | 1-Hexyne | Pd(dppf)Cl₂ | CuI | Piperidine | 60 | 4 | 70-85 |

Note: Yields are based on analogous reactions reported in the literature and may vary.

Logical Relationship: Sonogashira Catalytic Cycles

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[5][6] This reaction is particularly valuable for accessing a wide range of substituted anilines and other nitrogen-containing heterocycles.

Mechanistic Rationale: The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid (1.0 equiv), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%) or a preformed Pd-ligand complex, a suitable phosphine ligand like XPhos or RuPhos (2-4 mol%), and a strong, non-nucleophilic base such as NaOtBu or LHMDS (1.2-1.5 equiv).

-

Reagent and Solvent Addition: Add the amine (1.1-1.5 equiv) and a dry, degassed aprotic solvent like toluene or dioxane.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere at 80-120 °C for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers, dry over an anhydrous sulfate, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Aminations

| Entry | Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 75-85 |

| 2 | Morpholine | Pd(OAc)₂ | RuPhos | LHMDS | Dioxane | 90 | 8 | 80-90 |

| 3 | Benzylamine | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | t-BuOH | 110 | 16 | 70-80 |

| 4 | Indole | Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Toluene | 120 | 24 | 65-75 |

Note: Yields are based on analogous reactions reported in the literature and may vary.

Logical Relationship: Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SₙAr): A Metal-Free Alternative

The electron-deficient nature of the 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid ring system also allows for nucleophilic aromatic substitution (SₙAr) reactions.[7][8] This metal-free approach is particularly attractive for its operational simplicity and cost-effectiveness.

Mechanistic Rationale: The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the triazole ring and yields the substituted product. The rate of this reaction is highly dependent on the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: To a round-bottom flask, add 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid (1.0 equiv) and a suitable solvent such as DMF, DMSO, or NMP.

-

Reagent Addition: Add the nucleophile (1.1-2.0 equiv) and, if necessary, a base such as K₂CO₃ or Cs₂CO₃ to deprotonate the nucleophile.

-

Reaction Execution: Heat the reaction mixture at a temperature ranging from 60 to 150 °C for 2-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, pour it into water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Data Presentation: Representative SₙAr Reactions

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Sodium methoxide | - | Methanol | 60 | 4 | 85-95 | | 2 | Phenol | K₂CO₃ | DMF | 120 | 12 | 70-80 | | 3 | Sodium azide | - | DMSO | 100 | 6 | 80-90 | | 4 | Piperidine | - | NMP | 150 | 24 | 60-70 |

Note: Yields are based on analogous reactions reported in the literature and may vary.

Logical Relationship: SₙAr Mechanism

Caption: Mechanism of nucleophilic aromatic substitution (SₙAr).

Potential Challenges and Considerations: The Fate of the Carboxylic Acid Group

A critical consideration when working with 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is the stability of the carboxylic acid group under the reaction conditions employed. The basic and often high-temperature conditions of cross-coupling and SₙAr reactions can potentially lead to decarboxylation.

Decarboxylation under Palladium Catalysis: Palladium catalysts are known to promote decarboxylation of certain carboxylic acids, particularly under thermal stress.[9][10] The mechanism can involve the formation of a palladium carboxylate intermediate, followed by the extrusion of CO₂.

Strategies to Mitigate Decarboxylation:

-

Esterification: A common strategy to protect the carboxylic acid group is to convert it to an ester (e.g., methyl or ethyl ester) prior to performing the C-Br functionalization. The ester is generally more stable under these conditions. The carboxylic acid can be regenerated by hydrolysis after the desired transformation at the C4 position.

-

Milder Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and weaker bases (where tolerated by the specific reaction), can help to minimize decarboxylation.

-

Choice of Catalyst and Ligand: The choice of palladium catalyst and ligand can also influence the extent of decarboxylation. Screening different catalytic systems may be necessary to identify conditions that favor the desired reaction over decarboxylation.

Conclusion

4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is a highly versatile and strategically important building block for the synthesis of complex, functionalized 1,2,3-triazoles. The C4-bromine atom is readily activated for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, as well as for metal-free nucleophilic aromatic substitution. This guide has provided a comprehensive overview of the reactivity of this key intermediate, including mechanistic insights and practical experimental protocols. By understanding the electronic factors that govern its reactivity and by carefully considering potential side reactions such as decarboxylation, researchers can effectively harness the synthetic potential of this valuable molecule to advance their research in drug discovery and materials science.

References

-

Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides. Accounts of Chemical Research, 33(3), 213-221. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

Sonogashira Coupling. (2024). In Chemistry LibreTexts. [Link]

-

Suzuki reaction. (2024). In Wikipedia. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

-

Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590-2600. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

- Smith, M. B. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

-

Majer, P., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(3), 652. [Link]

-

Krasavin, M., et al. (2018). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 16(3), 394-403. [Link]

-

The Organic Chemistry Tutor. (2021, February 26). Nucleophilic Aromatic Substitution Explained! [Video]. YouTube. [Link]

-

ChemHelp ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]

-

Frank, D., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2236-2242. [Link]

-

Szałapska, E., et al. (2019). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 24(18), 3329. [Link]

-

On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. (2021). Pacific Northwest National Laboratory. [Link]

-

Williams, A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(47), 16368-16388. [Link]

-

Sonogashira Cross-Coupling. (2024). In ResearchGate. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Damien, H., & Voisin-Chiret, A. S. (2020). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. European Journal of Organic Chemistry, 2020(23), 3496-3503. [Link]

-

Giraud, A., et al. (2015). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry, 11, 2299-2305. [Link]

-

Williams, A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]

-

Bellina, F., & Rossi, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 71(13), 4960-4974. [Link]

-

Majer, P., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. PubMed. [Link]

-

Park, C. P., & Rychnovsky, S. D. (2012). Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. Chemical Society Reviews, 41(9), 3469-3480. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]

-

Wang, C., Piel, I., & Glorius, F. (2009). Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. Journal of the American Chemical Society, 131(12), 4194-4195. [Link]

-

Selvam, N. K., et al. (2017). Palladium‐Catalyzed Aminocarbonylation Reaction to Access 1,2,3‐Triazole‐5‐carboxamides Using Dimethyl Carbonate as Sustainable Solvent. ChemistrySelect, 2(28), 8861-8865. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride | Journal Article | PNNL [pnnl.gov]

- 10. Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Triazole Core Reimagined: A Technical Guide to the Medicinal Chemistry Applications of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

Abstract

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, prized for its metabolic stability, unique electronic properties, and capacity for forming diverse molecular interactions.[1][2] This guide introduces a highly versatile, yet underexplored, building block: 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid . We will dissect its synthetic accessibility, explore its chemical reactivity, and propose a range of strategic applications in drug discovery, from the generation of diverse screening libraries to the targeted design of enzyme inhibitors. This document serves as a technical primer for researchers, scientists, and drug development professionals aiming to leverage this scaffold for the creation of next-generation therapeutics.

Introduction: The Strategic Advantage of the Substituted Triazole

The 1,2,3-triazole ring is a privileged structure in drug design, often acting as a bioisosteric replacement for amide bonds, esters, and other functional groups, thereby enhancing pharmacokinetic properties.[3][4] Its key features include:

-

Metabolic Stability: The triazole core is exceptionally resistant to enzymatic degradation, a critical attribute for improving drug half-life.[1]

-

Hydrogen Bonding Capacity: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the ring itself can participate in various noncovalent interactions.[1]

-

Dipole Moment: The significant dipole moment of the triazole ring influences molecular conformation and interactions with biological targets.[1][2]

The subject of this guide, 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid, presents a unique combination of these core triazole advantages with two strategically placed, orthogonally reactive functional groups: a bromine atom at the 4-position and a carboxylic acid at the 5-position. This dual functionality opens a vast chemical space for the development of novel molecular entities. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions, while the carboxylic acid is primed for amide bond formation, esterification, or other derivatizations.

Synthesis and Chemical Profile

The regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles is a well-established field of organic chemistry.[5][6][7][8][9] A plausible synthetic route to the target compound, 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid, can be adapted from known procedures for similar structures.[10]

Proposed Synthesis Pathway

A potential synthetic pathway is outlined below. The synthesis begins with the creation of a methylated triazole dicarboxylate, followed by selective hydrolysis and subsequent bromination.

Caption: Proposed synthetic route to the target compound.

Reactivity and Functionalization Potential

The true power of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid lies in its dual reactivity. The bromine and carboxylic acid moieties can be functionalized sequentially or in a one-pot fashion to generate a diverse array of derivatives.

| Functional Group | Reaction Type | Potential Modifications |

| 4-Bromo | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Arylation, heteroarylation, alkynylation, amination |

| 5-Carboxylic Acid | Amide bond formation, esterification, reduction | Linkage to amines, alcohols, or conversion to an alcohol |

This orthogonal reactivity allows for the systematic exploration of chemical space around the triazole core, a key strategy in structure-activity relationship (SAR) studies.

Medicinal Chemistry Potential & Proposed Applications

The unique structural features of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid make it an ideal starting point for several drug discovery campaigns.

Application 1: Kinase Inhibitor Scaffolding

Kinases are a major class of drug targets, and many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket. The 1,2,3-triazole scaffold can serve as such a core. The carboxylic acid can be used to introduce moieties that interact with the hinge region of the kinase, while the bromine atom can be replaced with various aryl or heteroaryl groups to target the solvent-exposed region, thereby tuning potency and selectivity.

Proposed Workflow: Kinase Inhibitor Development

Caption: Workflow for anticancer drug screening.

Proposed Experimental Workflows

The following protocols are provided as a starting point for the synthesis and evaluation of derivatives of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid.

Protocol 1: General Procedure for Amide Bond Formation

-

To a solution of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq). [11]2. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

-

In a reaction vessel, combine the 4-bromo-1,2,3-triazole derivative (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 eq). [12][13]2. Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water. [14][15]3. Degas the reaction mixture by bubbling with an inert gas (e.g., argon, nitrogen) for 10-15 minutes.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Purify the product by column chromatography.